8-cyclohexyl-6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-CYCLOHEXYL-6-ETHYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of 8-CYCLOHEXYL-6-ETHYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are usually mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions: Typical reagents include nickel catalysts for cyclization, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
Major Products: The major products depend on the specific reaction conditions but often include various substituted imidazoles and purines.
Scientific Research Applications
8-CYCLOHEXYL-6-ETHYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other substituted imidazoles and purines, such as:
1,3-Diazole: Known for its broad range of biological activities.
Cyclohexyl-imidazole derivatives: Often used in pharmaceuticals and agrochemicals.
Phenyl-imidazole derivatives: Investigated for their potential as therapeutic agents.
Properties
Molecular Formula |
C23H27N5O2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
6-cyclohexyl-8-ethyl-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H27N5O2/c1-4-17-18(15-11-7-5-8-12-15)27(16-13-9-6-10-14-16)22-24-20-19(28(17)22)21(29)26(3)23(30)25(20)2/h5,7-8,11-12,16H,4,6,9-10,13-14H2,1-3H3 |
InChI Key |
ZMUVVCSEOCGPIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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